3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea
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Overview
Description
3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. The unique structure of this compound, featuring a tert-butyl group, a cyclopentyl ring, and a phthalazinone moiety, suggests potential for interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the phthalazinone core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopentyl group: This step may involve alkylation or acylation reactions.
Attachment of the tert-butyl group: This can be done through nucleophilic substitution reactions.
Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or carbamate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the biological activity of the compound.
Reduction: Reduction reactions can modify the functional groups, leading to different chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butyl)-3-(phenylmethyl)urea: Similar urea derivative with a phenyl group instead of the phthalazinone moiety.
1-(Tert-butyl)-3-(cyclohexylmethyl)urea: Similar compound with a cyclohexyl group instead of the cyclopentyl group.
Uniqueness
3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea is unique due to the presence of the phthalazinone moiety, which may impart distinct chemical and biological properties compared to other urea derivatives.
Properties
IUPAC Name |
1-tert-butyl-3-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)21-18(25)20-12-16-14-10-6-7-11-15(14)17(24)23(22-16)13-8-4-5-9-13/h6-7,10-11,13H,4-5,8-9,12H2,1-3H3,(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOERBXMFHPCBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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